molecular formula C11H20N2O B13188318 1-{2,6-Diazaspiro[3.4]octan-2-yl}-2,2-dimethylpropan-1-one

1-{2,6-Diazaspiro[3.4]octan-2-yl}-2,2-dimethylpropan-1-one

Katalognummer: B13188318
Molekulargewicht: 196.29 g/mol
InChI-Schlüssel: PDSFTXVGUDAUGD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-{2,6-Diazaspiro[34]octan-2-yl}-2,2-dimethylpropan-1-one is a chemical compound with the molecular formula C11H20N2O This compound is part of the diazaspiro family, which is known for its unique spirocyclic structure The spirocyclic framework is characterized by a bicyclic system where two rings are connected through a single atom, creating a rigid and three-dimensional structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2,6-Diazaspiro[3.4]octan-2-yl}-2,2-dimethylpropan-1-one typically involves the construction of the spirocyclic core followed by functionalization. One common method involves the reaction of a suitable diaza compound with a ketone precursor under controlled conditions. For example, the reaction of 2,6-diazaspiro[3.4]octane with 2,2-dimethylpropan-1-one in the presence of a base can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization techniques can further enhance the efficiency of the industrial synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

1-{2,6-Diazaspiro[3.4]octan-2-yl}-2,2-dimethylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-{2,6-Diazaspiro[3.4]octan-2-yl}-2,2-dimethylpropan-1-one has been explored for various scientific research applications:

Wirkmechanismus

The mechanism of action of 1-{2,6-Diazaspiro[3.4]octan-2-yl}-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-{2,6-Diazaspiro[34]octan-2-yl}-2,2-dimethylpropan-1-one stands out due to its specific functionalization at the spirocyclic core, which can impart unique chemical and biological properties

Eigenschaften

Molekularformel

C11H20N2O

Molekulargewicht

196.29 g/mol

IUPAC-Name

1-(2,7-diazaspiro[3.4]octan-2-yl)-2,2-dimethylpropan-1-one

InChI

InChI=1S/C11H20N2O/c1-10(2,3)9(14)13-7-11(8-13)4-5-12-6-11/h12H,4-8H2,1-3H3

InChI-Schlüssel

PDSFTXVGUDAUGD-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C(=O)N1CC2(C1)CCNC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.